4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid
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Overview
Description
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid is an organic compound with the molecular formula C17H17NO6 It is characterized by the presence of a benzoic acid moiety linked to a methoxyphenylcarbamoyl group through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-methoxyaniline with phosgene or a suitable carbamoyl chloride under controlled conditions.
Coupling with Benzoic Acid Derivative: The carbamoyl intermediate is then coupled with a benzoic acid derivative, such as 4-hydroxybenzoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Methoxylation: The final step involves the methoxylation of the coupled product using a methoxy donor, such as dimethyl sulfate or methanol, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of amines
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression: Modulating gene expression and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid can be compared with other similar compounds, such as:
4-Methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carbamoyl group.
3-Methoxyphenylboronic acid: Similar in structure but with the methoxy group in a different position.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of a carbamoyl group.
Properties
IUPAC Name |
4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-14-4-2-3-12(9-14)17-15(18)10-22-13-7-5-11(6-8-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZDLGWJGAZARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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